molecular formula C16H20BFO3 B7953311 2-(4-Cyclopropanecarbonyl-3-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(4-Cyclopropanecarbonyl-3-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B7953311
M. Wt: 290.1 g/mol
InChI Key: WIWBLCICGQXMJK-UHFFFAOYSA-N
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Description

2-(4-Cyclopropanecarbonyl-3-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic acid derivative known for its utility in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura reaction. This compound features a fluorophenyl group and a cyclopropanecarbonyl moiety, making it a valuable reagent in the construction of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Cyclopropanecarbonyl-3-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4-cyclopropanecarbonyl-3-fluorophenylboronic acid with a suitable reagent such as bis(pinacolato)diboron under palladium-catalyzed conditions. The reaction is usually carried out in an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, and solvents such as toluene or tetrahydrofuran (THF) are commonly used.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry to enhance efficiency and scalability. The use of automated systems for the precise control of reaction parameters (temperature, pressure, and reagent addition) can optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions: This compound is primarily used in cross-coupling reactions, such as the Suzuki-Miyaura reaction, where it acts as a boronic acid derivative to form carbon-carbon bonds. It can also undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions:

  • Suzuki-Miyaura Reaction: Palladium catalysts (e.g., Pd(PPh3)4), base (e.g., sodium carbonate), and solvents (e.g., water/ethanol).

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and meta-chloroperoxybenzoic acid (mCPBA).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Major Products Formed:

  • Suzuki-Miyaura Reaction: Biaryl compounds.

  • Oxidation: Carboxylic acids or ketones.

  • Reduction: Alcohols or amines.

Scientific Research Applications

Chemistry: This compound is widely used in the synthesis of pharmaceuticals, agrochemicals, and organic materials due to its ability to form carbon-carbon bonds efficiently.

Biology: It is employed in the study of biological systems, particularly in the development of fluorescent probes and imaging agents.

Medicine: The compound is utilized in the design and synthesis of drug candidates, especially those targeting cancer and inflammatory diseases.

Industry: Its applications extend to the production of advanced materials, including polymers and electronic devices.

Mechanism of Action

The mechanism by which 2-(4-Cyclopropanecarbonyl-3-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects primarily involves its role as a boronic acid derivative in cross-coupling reactions. The compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The molecular targets and pathways involved are typically those associated with the formation of biaryl compounds in organic synthesis.

Comparison with Similar Compounds

  • Biphenyl-4-carboxylic acid: Similar in structure but lacks the boronic acid functionality.

  • 3-Fluorophenylboronic acid: Similar fluorophenyl group but different substituents.

Uniqueness: 2-(4-Cyclopropanecarbonyl-3-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its combination of the cyclopropanecarbonyl group and the boronic acid moiety, which enhances its reactivity and utility in cross-coupling reactions compared to other boronic acids.

Properties

IUPAC Name

cyclopropyl-[2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20BFO3/c1-15(2)16(3,4)21-17(20-15)11-7-8-12(13(18)9-11)14(19)10-5-6-10/h7-10H,5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIWBLCICGQXMJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(=O)C3CC3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20BFO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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